molecular formula C3H6F3NOS B13286106 2-Trifluoromethanesulfinylethan-1-amine

2-Trifluoromethanesulfinylethan-1-amine

Cat. No.: B13286106
M. Wt: 161.15 g/mol
InChI Key: CGASGTDLLZMOQN-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfinylethan-1-amine is an organic compound with the molecular formula C3H6F3NOS It is known for its unique chemical properties, which include the presence of a trifluoromethylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethanesulfinylethan-1-amine typically involves the reaction of trifluoromethyltrimethylsilane with N-(sulfinyl)trifluoromethanesulfonamide in the presence of fluoride ions. This reaction forms N-(trifluoromethylsulfinyl)trifluoromethanesulfonamides, which can then be further processed to obtain the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethanesulfinylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include trifluoromethylsulfinyl derivatives, trifluoromethylsulfides, and substituted amines.

Scientific Research Applications

2-Trifluoromethanesulfinylethan-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Trifluoromethanesulfinylethan-1-amine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethylsulfinyl group is highly electron-withdrawing, which influences the reactivity of the compound. This group can participate in the formation of stable intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Trifluoromethanesulfinylethan-1-amine is unique due to its specific structure, which combines the trifluoromethylsulfinyl group with an ethylamine backbone. This combination imparts distinct reactivity and properties, making it valuable in specialized applications.

Properties

Molecular Formula

C3H6F3NOS

Molecular Weight

161.15 g/mol

IUPAC Name

2-(trifluoromethylsulfinyl)ethanamine

InChI

InChI=1S/C3H6F3NOS/c4-3(5,6)9(8)2-1-7/h1-2,7H2

InChI Key

CGASGTDLLZMOQN-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)C(F)(F)F)N

Origin of Product

United States

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